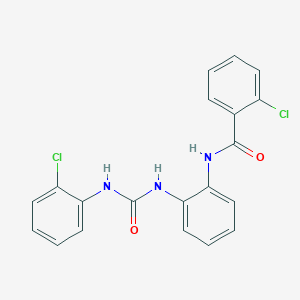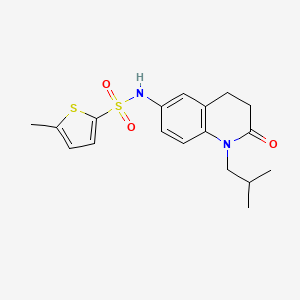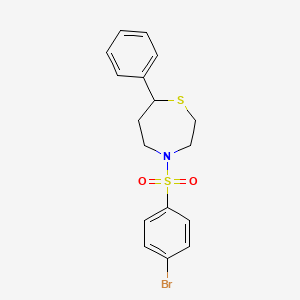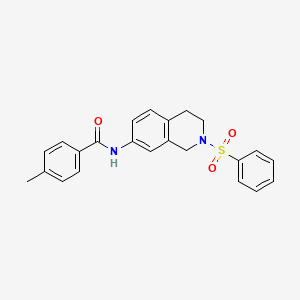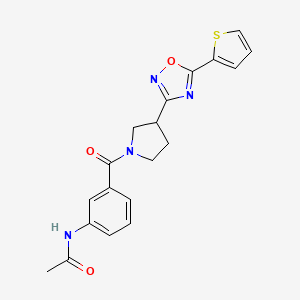
N-(3-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide is a synthetic compound characterized by its complex molecular structure. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. A common synthetic route involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine and thiophene moieties. Typical reaction conditions include the use of catalysts, specific solvents, and controlled temperature settings.
Industrial Production Methods: In an industrial setting, the production of N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide may involve large-scale chemical reactors, automated control systems for temperature and pH, and purification processes such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially modifying the thiophene ring or the oxadiazole moiety.
Reduction: Reduction reactions might target specific bonds within the oxadiazole or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing agents: like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic mediums.
Reducing agents: such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: often use reagents like halogens (Br2, Cl2) or nucleophiles (amines, alcohols) under conditions that favor electrophilic or nucleophilic substitution.
Major Products Formed: The major products depend on the type of reaction; for instance, oxidation can yield sulfoxides or sulfones, while reduction might result in the removal of oxygen functionalities
Scientific Research Applications
N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide has shown promise in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of cell signaling pathways and metabolic processes.
Medicine: Potential therapeutic uses due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction processes.
Pathways: Affecting intracellular signaling cascades, potentially leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
When compared to other oxadiazole derivatives:
N-(3-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide: showcases a unique combination of functional groups that confer distinct chemical reactivity and biological activity.
Similar compounds: include other oxadiazole-based molecules, thiophene derivatives, and pyrrolidine-containing compounds. Each has varying degrees of similarity in terms of chemical structure and pharmacological profiles.
Conclusion
This compound stands out due to its intricate structure and diverse applications in scientific research and industry. Its preparation methods, chemical reactivity, and biological functions make it a valuable subject of study in various fields.
Properties
IUPAC Name |
N-[3-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(24)20-15-5-2-4-13(10-15)19(25)23-8-7-14(11-23)17-21-18(26-22-17)16-6-3-9-27-16/h2-6,9-10,14H,7-8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWNCSBXJNYLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
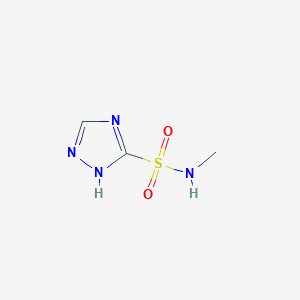

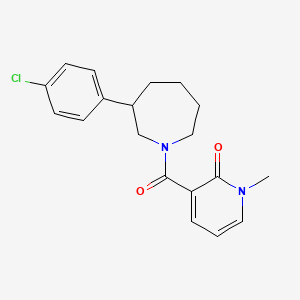
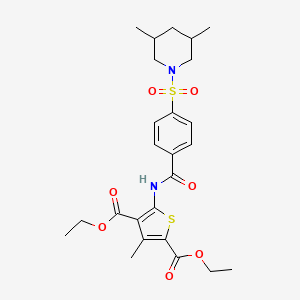
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B2534165.png)
![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)
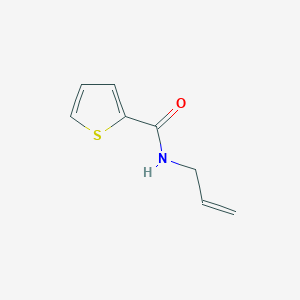
![4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2534172.png)
